molecular formula C52H64ClN6O8PSi B12070470 O6-Chlorophenyl-I CEP

O6-Chlorophenyl-I CEP

Katalognummer: B12070470
Molekulargewicht: 995.6 g/mol
InChI-Schlüssel: PPOOCYGMZJCPNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O6-Chlorophenyl-I CEP involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include the protection of hydroxyl groups, chlorination, and phosphoramidite formation . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

O6-Chlorophenyl-I CEP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted nucleoside analogs .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to O6-Chlorophenyl-I CEP include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorophenyl group and phosphoramidite functionality make it particularly useful in nucleoside chemistry and biomedical research .

Eigenschaften

Molekularformel

C52H64ClN6O8PSi

Molekulargewicht

995.6 g/mol

IUPAC-Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(4-chlorophenoxy)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C52H64ClN6O8PSi/c1-35(2)59(36(3)4)68(63-31-15-30-54)66-46-44(32-62-52(37-16-13-12-14-17-37,38-18-24-41(60-8)25-19-38)39-20-26-42(61-9)27-21-39)65-50(47(46)67-69(10,11)51(5,6)7)58-34-57-45-48(58)55-33-56-49(45)64-43-28-22-40(53)23-29-43/h12-14,16-29,33-36,44,46-47,50H,15,31-32H2,1-11H3

InChI-Schlüssel

PPOOCYGMZJCPNH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CN=C3OC4=CC=C(C=C4)Cl)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.